molecular formula C12H12N2O2S B14962736 n-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide

n-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B14962736
M. Wt: 248.30 g/mol
InChI Key: WJVSGJQDNNNZNQ-UHFFFAOYSA-N
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Description

N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a pyridine ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-methoxypyridine, is subjected to a halogenation reaction to introduce a halogen atom at the 3-position.

    Nucleophilic Substitution: The halogenated pyridine derivative undergoes a nucleophilic substitution reaction with a thiophene-2-carboxamide derivative, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Mechanism of Action

The mechanism of action of N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a pharmacophore and its applications in materials science.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-16-12-9(4-2-6-13-12)8-14-11(15)10-5-3-7-17-10/h2-7H,8H2,1H3,(H,14,15)

InChI Key

WJVSGJQDNNNZNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CNC(=O)C2=CC=CS2

Origin of Product

United States

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